1-Bromo-3-methylpentane
Overview
Description
1-Bromo-3-methylpentane is an organic compound with the molecular formula C6H13Br. It is a member of the alkyl halides family, specifically a brominated alkane. This compound is characterized by a bromine atom attached to the first carbon of a 3-methylpentane chain. It is commonly used in organic synthesis and various chemical reactions due to its reactivity.
Mechanism of Action
Target of Action
The primary target of 1-Bromo-3-methylpentane is the carbon atom in the molecule. This carbon atom is attached to a bromine atom, making it susceptible to nucleophilic attack .
Mode of Action
This compound can undergo two types of reactions: SN1 and SN2. In an SN2 reaction, a nucleophile, such as a hydroxide ion, attacks the carbon atom attached to the bromine atom. This leads to the formation of a pentacoordinated intermediate with a positive charge on the carbon atom . The bromine atom then departs, taking the bonding electrons with it . In an SN1 reaction, the bromine atom first leaves, forming a carbocation intermediate. This carbocation is then attacked by a nucleophile .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving nucleophilic substitution reactions. These reactions are fundamental to many biochemical processes, including the synthesis and degradation of various biomolecules . It’s important to note that e2 mechanisms are very rare in biochemical pathways .
Pharmacokinetics
Its molecular weight of 165071 Da suggests that it may be absorbed and distributed throughout the body. Its metabolism and excretion would likely depend on the specific biochemical pathways it affects.
Result of Action
The result of this compound’s action is the formation of a new molecule through nucleophilic substitution. The specific molecular and cellular effects would depend on the nature of the nucleophile and the biochemical context of the reaction .
Biochemical Analysis
Biochemical Properties
1-Bromo-3-methylpentane plays a significant role in biochemical reactions, particularly in halogenation and substitution reactions. It interacts with various enzymes and proteins, such as cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates that can further react with other biomolecules. Additionally, this compound can undergo nucleophilic substitution reactions with nucleophiles like glutathione, leading to the formation of glutathione conjugates .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in detoxification pathways, such as those encoding for glutathione S-transferases. The compound can also disrupt cell signaling pathways by modifying key signaling molecules, leading to altered cellular responses. Furthermore, this compound can impact cellular metabolism by inhibiting or activating metabolic enzymes, thereby affecting the overall metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through covalent binding and enzyme inhibition. The bromine atom in the compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential mutagenic effects. Additionally, this compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. This inhibition can result in the accumulation of substrates and depletion of products, affecting cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and heat. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and enzyme activity. These temporal effects highlight the importance of controlling experimental conditions to ensure reproducibility .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild biochemical changes without causing significant toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These toxic effects are often dose-dependent and can be attributed to the accumulation of reactive intermediates and the disruption of cellular homeostasis .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to xenobiotic metabolism. It is metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further react with glutathione to form conjugates. These metabolic pathways help in the detoxification and elimination of the compound from the body. Additionally, this compound can affect metabolic flux by inhibiting or activating key metabolic enzymes, thereby altering the levels of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cells, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications. In these organelles, this compound can interact with enzymes and other biomolecules, affecting their activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-methylpentane can be synthesized through the bromination of 3-methylpentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the 3-methylpentane to form this compound .
Industrial Production Methods: In an industrial setting, the Wohl-Ziegler reaction is often employed. This method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of light or a radical initiator. The reaction is highly efficient and selective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-methylpentane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.
Common Reagents and Conditions:
Nucleophilic Substitution (SN2): This reaction typically occurs with strong nucleophiles such as hydroxide (OH-) or cyanide (CN-) ions in polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO). The major product is the corresponding substituted alkane.
Elimination (E2): Strong bases such as potassium tert-butoxide (KOtBu) in solvents like ethanol can induce elimination reactions, leading to the formation of alkenes.
Major Products:
Substitution Reactions: The major products are substituted alkanes, such as 3-methylpentanol or 3-methylpentanenitrile.
Elimination Reactions: The major product is 3-methyl-1-pentene.
Scientific Research Applications
1-Bromo-3-methylpentane is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is employed in the synthesis of potential drug candidates and in medicinal chemistry research.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
1-Bromo-3-methylbutane: Similar in structure but with a shorter carbon chain.
1-Bromo-2-methylpentane: Similar in structure but with the bromine atom on the second carbon.
1-Bromohexane: Similar in structure but without the methyl group.
Uniqueness: 1-Bromo-3-methylpentane is unique due to its specific placement of the bromine atom and the methyl group, which influences its reactivity and the types of reactions it can undergo. This structural specificity makes it a valuable compound in targeted organic synthesis .
Properties
IUPAC Name |
1-bromo-3-methylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-3-6(2)4-5-7/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCCBJLCTOTLKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871394 | |
Record name | 1-Bromo-3-methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51116-73-5 | |
Record name | 1-Bromo-3-methylpentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51116-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-methylpentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051116735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-3-methylpentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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